An In-Depth Technical Guide to 2,6-Dichloro-3,5-dimethoxybenzoic Acid (CAS 73219-91-7)
An In-Depth Technical Guide to 2,6-Dichloro-3,5-dimethoxybenzoic Acid (CAS 73219-91-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-3,5-dimethoxybenzoic acid is a halogenated and methoxy-substituted aromatic carboxylic acid. Its structure, featuring a highly substituted benzene ring, makes it a compound of interest for applications in organic synthesis, medicinal chemistry, and materials science. The presence of multiple functional groups—a carboxylic acid, two chlorine atoms, and two methoxy groups—offers a variety of reactive sites for further chemical modification. This guide provides a comprehensive overview of the known and predicted properties of 2,6-dichloro-3,5-dimethoxybenzoic acid, its synthesis, reactivity, and safety considerations to support its use in research and development.
Physicochemical and Spectroscopic Properties
2,6-Dichloro-3,5-dimethoxybenzoic acid is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 73219-91-7 | [1][2][3] |
| Molecular Formula | C₉H₈Cl₂O₄ | [1] |
| Molecular Weight | 251.06 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | [3] |
| Purity | >98.0% | [1] |
| Melting Point | 102.0 to 106.0 °C | [3] |
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The key predicted signals are:
-
A singlet for the aromatic proton at the C4 position.
-
A singlet for the six protons of the two equivalent methoxy groups.
-
A broad singlet for the acidic proton of the carboxylic acid group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework. Key predicted signals include:
-
A signal for the carbonyl carbon of the carboxylic acid.
-
Signals for the aromatic carbons, with their chemical shifts influenced by the chlorine and methoxy substituents.
-
A signal for the carbon atoms of the two equivalent methoxy groups.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band for the carboxylic acid.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid.
-
C-H stretching bands for the aromatic and methoxy groups.
-
C-O stretching bands for the ether linkages.
-
C-Cl stretching bands.
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak. The fragmentation pattern will likely involve the loss of a chlorine atom, a methoxy group, and the carboxylic acid group, leading to characteristic fragment ions.[4][5]
Synthesis of 2,6-Dichloro-3,5-dimethoxybenzoic Acid
A specific, detailed experimental protocol for the synthesis of 2,6-dichloro-3,5-dimethoxybenzoic acid is not widely published. However, a plausible synthetic route can be devised based on the known synthesis of its positional isomer, 3,5-dichloro-2,6-dimethoxybenzoic acid, which involves the chlorination of 2,6-dimethoxybenzoic acid.[6] A proposed synthetic workflow is outlined below.
Proposed Synthesis Workflow
Experimental Protocol (Proposed)
Step 1: Chlorination of 3,5-Dimethoxybenzoic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxybenzoic acid in a suitable inert solvent, such as chloroform.
-
Slowly add a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent to the stirred solution of the benzoic acid derivative. An excess of the chlorinating agent may be required.
-
The reaction mixture is then stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
Step 2: Work-up and Purification
-
The crude product is then subjected to a standard aqueous work-up to remove any unreacted starting material and byproducts.
-
The final product, 2,6-dichloro-3,5-dimethoxybenzoic acid, can be purified by recrystallization from an appropriate solvent system to yield a crystalline solid.
Reactivity and Potential Applications
The reactivity of 2,6-dichloro-3,5-dimethoxybenzoic acid is dictated by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The electron-rich aromatic ring, activated by the two methoxy groups, is susceptible to electrophilic aromatic substitution, although the presence of two chlorine atoms will influence the regioselectivity of such reactions. The chlorine atoms themselves can be targets for nucleophilic aromatic substitution under certain conditions, although this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups.
While specific applications for 2,6-dichloro-3,5-dimethoxybenzoic acid are not extensively documented, its structural motifs suggest potential utility in several areas of research and development:
-
Pharmaceutical Drug Development: Substituted benzoic acids are common scaffolds in medicinal chemistry. The unique substitution pattern of this molecule could be exploited in the design of novel therapeutic agents. Dichlorobenzoic acid derivatives have been investigated for their potential in various therapeutic areas.
-
Agrochemicals: Benzoic acid derivatives are also prevalent in the agrochemical industry, with some exhibiting herbicidal or fungicidal properties.
-
Organic Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules due to its multiple reactive sites.
Safety and Handling
2,6-Dichloro-3,5-dimethoxybenzoic acid should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
Precautionary Statements:
-
Wash hands thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation occurs: Get medical advice/attention.
-
If eye irritation persists: Get medical advice/attention.
-
Take off contaminated clothing and wash it before reuse.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
-
PrepChem.com. Synthesis of Example 4. 3,5-Dichloro-2,6-dimethoxybenzoic acid. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
- Google Patents. US9732191B2 - Method for capping MQ-type silicone resins.
-
Eureka. Synthesis methods of 3, 6-dichloro-2-methoxybenzoic acid and its intermediate. [Link]
-
Bibliomed. EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE. [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... [Link]
-
Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. 2.92;2.67 41.3 3.72 56.1 3.11 48.2. [Link]
-
UCL Discovery - University College London. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]
-
The Journal of Organic Chemistry. Notes - The Preparation of 2,6-Dimethoxybenzoic Acid. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
-
ChemRxiv. a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. [Link]
-
FooDB. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid. [Link]
-
Organic Chemistry Portal. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. [Link]
-
Simulate and predict NMR spectra. [Link]
-
Infrared spectrum analysis of organic molecules with neural networks using standard reference data sets in combination with real. [Link]
-
Patent File Wrapper. Application Data. [Link]
- Google Patents.
-
Justia Patents Search. U.S. Patent, Patent Application and Patent Search. [Link]
-
PrepChem.com. Synthesis of 3,5-dimethoxybenzoyl chloride. [Link]
-
CASPRE. [Link]
-
UNT Digital Library. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. [Link]
-
ResearchGate. (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]
-
PMC - NIH. Redetermination of 2,6-dimethoxybenzoic acid. [Link]
-
ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]
-
Beilstein Journals. Supporting Information Synthesis of new substituted 7,12-dihydro-6,12- methanodibenzo[c,f]azocine-5-carboxylic acids containing. [Link]
-
Federal Register. Notice of Intent To Grant an Exclusive, Co-Exclusive or Partially Exclusive Patent License. [Link]
-
CORE. Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha. [Link]
-
PMC. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]
-
Harvard DASH. Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]
-
ResearchGate. (PDF) CAST/CNMR: Highly accurate 13C NMR chemical shift prediction system considering stereochemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]
- 3. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prepchem.com [prepchem.com]
